molecular formula C17H14BNO2 B13139569 (4-(4-Phenylpyridin-2-yl)phenyl)boronicacid

(4-(4-Phenylpyridin-2-yl)phenyl)boronicacid

Cat. No.: B13139569
M. Wt: 275.1 g/mol
InChI Key: XEHVACGVDGFOCX-UHFFFAOYSA-N
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Description

(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the field of cross-coupling reactions. This compound is known for its ability to form stable complexes with transition metals, making it a valuable reagent in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Phenylpyridin-2-yl)phenyl)boronic acid typically involves the borylation of aryl halides or triflates. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions are generally mild, and the process is tolerant of various functional groups .

Industrial Production Methods

In industrial settings, the production of (4-(4-Phenylpyridin-2-yl)phenyl)boronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various oxidizing and reducing agents. The reaction conditions are typically mild, allowing for high functional group tolerance .

Major Products

The major products formed from these reactions include boronic esters, alcohols, and substituted aryl compounds .

Mechanism of Action

The mechanism by which (4-(4-Phenylpyridin-2-yl)phenyl)boronic acid exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes, including cross-coupling reactions. The molecular targets and pathways involved include the palladium-catalyzed formation of carbon-boron bonds and subsequent transmetalation steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Phenylpyridin-2-yl)phenyl)boronic acid is unique due to its ability to form stable complexes with transition metals and its high functional group tolerance. This makes it a valuable reagent in various catalytic processes and synthetic applications .

Properties

Molecular Formula

C17H14BNO2

Molecular Weight

275.1 g/mol

IUPAC Name

[4-(4-phenylpyridin-2-yl)phenyl]boronic acid

InChI

InChI=1S/C17H14BNO2/c20-18(21)16-8-6-14(7-9-16)17-12-15(10-11-19-17)13-4-2-1-3-5-13/h1-12,20-21H

InChI Key

XEHVACGVDGFOCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CC=C3)(O)O

Origin of Product

United States

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